4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-6-8-7-2-1-3-9(7)18-12(8)14-10(15)4-5-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPFXCCTUKVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation and Ammonolysis
The cyclopenta[b]thiophene scaffold is synthesized via chlorosulfonation of 1,2-benzophenone derivatives. In a representative procedure:
- Reactants : 1,2-Benzophenone (9.8 g), chlorosulfonic acid (58.3 g)
- Conditions : Dichloromethane solvent, temperature maintained at -10°C during chlorosulfonic acid addition, followed by reflux at 0–5°C for 5 hours.
- Workup : The reaction mixture is quenched in ice water, extracted with dichloromethane, and treated with ammonia to yield 4-(2-oxo-2-phenylethyl)benzenesulfonamide (60.3% yield).
Propionic Anhydride-Mediated Cyclization
Propionic anhydride facilitates cyclization of sulfonamide intermediates:
- Reactants : Sulfonamide derivative (8.25 g), propionic anhydride (33 mL)
- Catalyst : Triethylamine (3.94 g), 4-dimethylaminopyridine (0.08 g)
- Conditions : Tetrahydrofuran solvent, reflux for 5 hours.
- Yield : 70% after purification by silica gel chromatography.
Cyano Group Introduction
Nitrile Formation via Dehydration
Cyano functionality is introduced using dehydrating agents:
- Reactants : Cyclopenta[b]thiophen-2-amine derivatives
- Reagents : Phosphorus oxychloride (POCl₃) or cyanuric chloride
- Conditions : Reflux in acetonitrile or dichloromethane.
- Outcome : Achieves >90% conversion, confirmed by LC-MS.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The amide linkage is formed using EDC/HOBt or HATU:
- Reactants : 3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine, maleic anhydride
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.13 g), 4-dimethylaminopyridine (DMAP, 16 mg)
- Conditions : Dichloromethane solvent, room temperature for 1 hour.
- Yield : 26% after column chromatography.
Palladium-Catalyzed Cross-Coupling
For sterically hindered substrates, Pd(PPh₃)₄ enables efficient coupling:
- Reactants : Chloroacetamide derivatives, butenoic acid esters
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (70 mg)
- Conditions : Xylene solvent, reflux for 12 hours.
- Yield : 42–75% depending on substituents.
Butenoic Acid Moiety Construction
Maleic Acid Monomethyl Ester Alkylation
Maleic acid derivatives are alkylated to form the α,β-unsaturated system:
Propionic Anhydride-Mediated Intramolecular Cyclization
Propionic anhydride drives cyclization to form the conjugated enoic acid:
- Reactants : 2-(2-Hydrazono)butanoic acid derivatives
- Conditions : Propionic anhydride, 80°C for 3 hours.
- Yield : 68% with >95% purity by HPLC.
Optimization and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
4-((3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-((3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiproliferative Derivatives with Modified Substituents
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt)phenylamino)acetamide (Compound 24)
- Structure : Incorporates a pyrimidinyl sulfamoyl group linked to the cyclopenta[b]thiophene core.
- Activity: IC50 = 30.8 nM against MCF7 breast adenocarcinoma cells.
- Mechanism : Inhibits ATP recognition sites of tyrosine kinases, similar to the target compound .
- Key Difference : The sodium salt and sulfamoyl groups enhance solubility and target engagement compared to the carboxylic acid in the parent compound.
4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (Compound 25)
- Structure: Replaces the enoic acid with a triazine-phenol system.
- Activity : IC50 = 38.7 nM (MCF7).
Structural Modifications in the 4-Oxobut-2-enoic Acid Moiety
(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic Acid
- Structure : Substitutes the cyclopenta[b]thiophene with a methylthiophen ring and adds a methoxycarbonyl group.
- Activity: Identified as a novel human thymidylate synthase (hTS) inhibitor.
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic Acid (C-11)
Ester and Amide Derivatives
4-{[3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-4-oxobutanoic Acid (Methyl Ester)
- Structure : Methyl ester of the target compound’s carboxylic acid.
- Properties : Increased logP (5.9 vs. ~2.5 for the acid) due to esterification, improving bioavailability but reducing solubility .
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylpropionamide
Stability and Reactivity Comparisons
- Hydrolysis Sensitivity: Analogous enoic acid derivatives (e.g., maleimides) undergo partial hydrolysis in polar solvents like CD3OD, forming mixtures of the parent compound and (Z)-4-oxobut-2-enoic acid derivatives .
- Stereochemical Stability : (Z)-isomers (e.g., C-11) are more prone to isomerization under acidic conditions compared to (E)-configured compounds like the target molecule .
Research Findings and Implications
- Anticancer Mechanism : Derivatives of the target compound inhibit tyrosine kinases by mimicking ATP-binding, a mechanism shared with clinical drugs like gefitinib .
- Synthetic Flexibility: The Gewald reaction and amide coupling are robust methods for modifying the cyclopenta[b]thiophene core and enoic acid moiety .
- Design Strategies : Introducing polar groups (e.g., sulfamoyl) improves solubility and potency, while esterification balances bioavailability and stability .
Biological Activity
The compound 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in anticancer and antifungal applications. This article reviews the biological properties of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C₁₂H₁₀N₂O₃S
- Molecular Weight : 262.28 g/mol
Biological Activity Overview
Recent studies have explored the biological activities of compounds related to 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid, focusing on their anticancer and antifungal properties.
Anticancer Activity
- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit critical enzymes involved in cancer cell proliferation, such as DNA topoisomerases. Molecular docking studies indicate that the compound interacts favorably with the active sites of these enzymes, suggesting a potential for effective inhibition .
-
Case Studies :
- A study demonstrated that derivatives of similar structure exhibited better anticancer activity than standard chemotherapeutic agents like cisplatin and topotecan in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
- Another investigation reported that compounds with structural similarities showed IC50 values significantly lower than those of established drugs, indicating a promising therapeutic index .
Antifungal Activity
- Activity Against Candida spp. : The antifungal properties of this compound have also been evaluated against several strains of Candida, with findings suggesting that it exhibits minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal medication .
- Molecular Interactions : The compound's ability to bind effectively to the active site of the enzyme CYP51 in Candida species further supports its potential as an antifungal agent. This interaction is crucial for disrupting fungal cell growth and viability .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
